

"3-piperazin-1-yl-1H-pyridazin-6-one" CAS number and molecular weight

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Compound of Interest

Compound Name: 3-piperazin-1-yl-1H-pyridazin-6-one

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In-Depth Technical Guide: 3-piperazin-1-yl-1H-pyridazin-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-piperazin-1-yl-1H-pyridazin-6-one**, a heterocyclic compound belonging to the pyridazinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This document consolidates key chemical data, a representative synthetic protocol, and an exploration of the signaling pathways implicated in its therapeutic potential.

Core Compound Identification

The compound **3-piperazin-1-yl-1H-pyridazin-6-one** exists in tautomeric equilibrium with 6-(1-piperazinyl)-3-pyridazinol. The Chemical Abstracts Service (CAS) has assigned a registry number to the hydroxyl tautomer.

Property	Value
Chemical Name	3-piperazin-1-yl-1H-pyridazin-6-one
Synonym	6-(1-Piperazinyl)-3-pyridazinol
CAS Number	145276-53-5[1]
Molecular Formula	C ₈ H ₁₂ N ₄ O
Molecular Weight	180.21 g/mol

Physicochemical and Pharmacological Data Summary

The pyridazinone core is a versatile scaffold that has been incorporated into numerous biologically active molecules. The following table summarizes the reported activities for various derivatives of the 3-piperazinyl-pyridazinone framework.

Biological Activity	Key Molecular Targets/Pathways	Therapeutic Potential
Anticancer	EGFR, VEGFR-2, BTK, PARP, Tubulin Polymerization	Oncology
Anti-inflammatory	COX, NF-κB, TNF-α, IL-6, N-formyl peptide receptors (FPRs)	Inflammatory Disorders, Pain Management
Cardiovascular	Phosphodiesterases (PDEs), Renin-Angiotensin-Aldosterone System	Hypertension, Heart Failure
Antimicrobial	β-1,3-glucan synthase	Fungal Infections
Neurological	Monoamine Oxidase B (MAO-B)	Neurodegenerative Diseases

Experimental Protocols: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one

The synthesis of **3-piperazin-1-yl-1H-pyridazin-6-one** can be achieved through a nucleophilic substitution reaction. A general and widely applicable method involves the reaction of 3,6-dichloropyridazine with piperazine. The following protocol is a representative procedure based on established synthetic routes for analogous compounds.

Materials:

- 3,6-dichloropyridazine
- Piperazine (anhydrous)
- Ethanol
- Triethylamine (or another suitable base)
- Glacial Acetic Acid
- Sodium Bicarbonate
- Dichloromethane
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:
 - In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.

- Add an excess of anhydrous piperazine (e.g., 2-3 equivalents) to the solution. The excess piperazine can also act as the base. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added.
- The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting residue is taken up in water and extracted with a suitable organic solvent such as dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine.
- Step 2: Hydrolysis to **3-piperazin-1-yl-1H-pyridazin-6-one**:
 - The purified 3-chloro-6-(piperazin-1-yl)pyridazine from Step 1 is dissolved in glacial acetic acid.
 - The solution is heated to reflux for several hours (typically 6-12 hours) to effect hydrolysis. The reaction should be monitored by TLC.
 - After completion, the acetic acid is removed under reduced pressure.
 - The residue is neutralized with a saturated solution of sodium bicarbonate and then extracted with dichloromethane.
 - The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
 - The crude product is purified by recrystallization or column chromatography to afford the final product, **3-piperazin-1-yl-1H-pyridazin-6-one**.

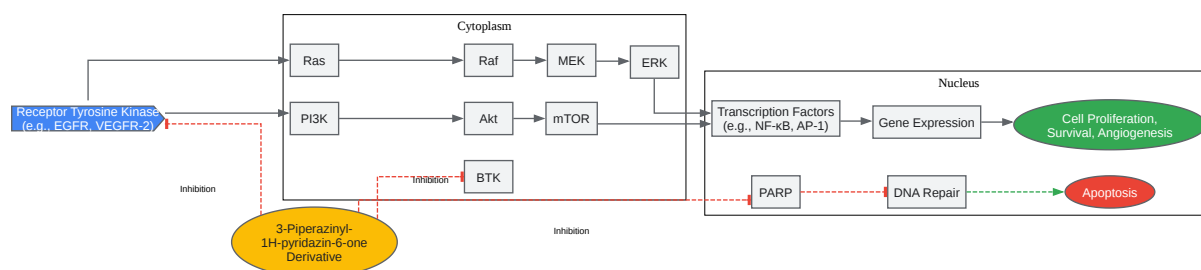
Characterization:

The final compound should be characterized by standard analytical techniques, including:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group in the pyridazinone ring.
- Melting Point (m.p.): To assess the purity of the compound.

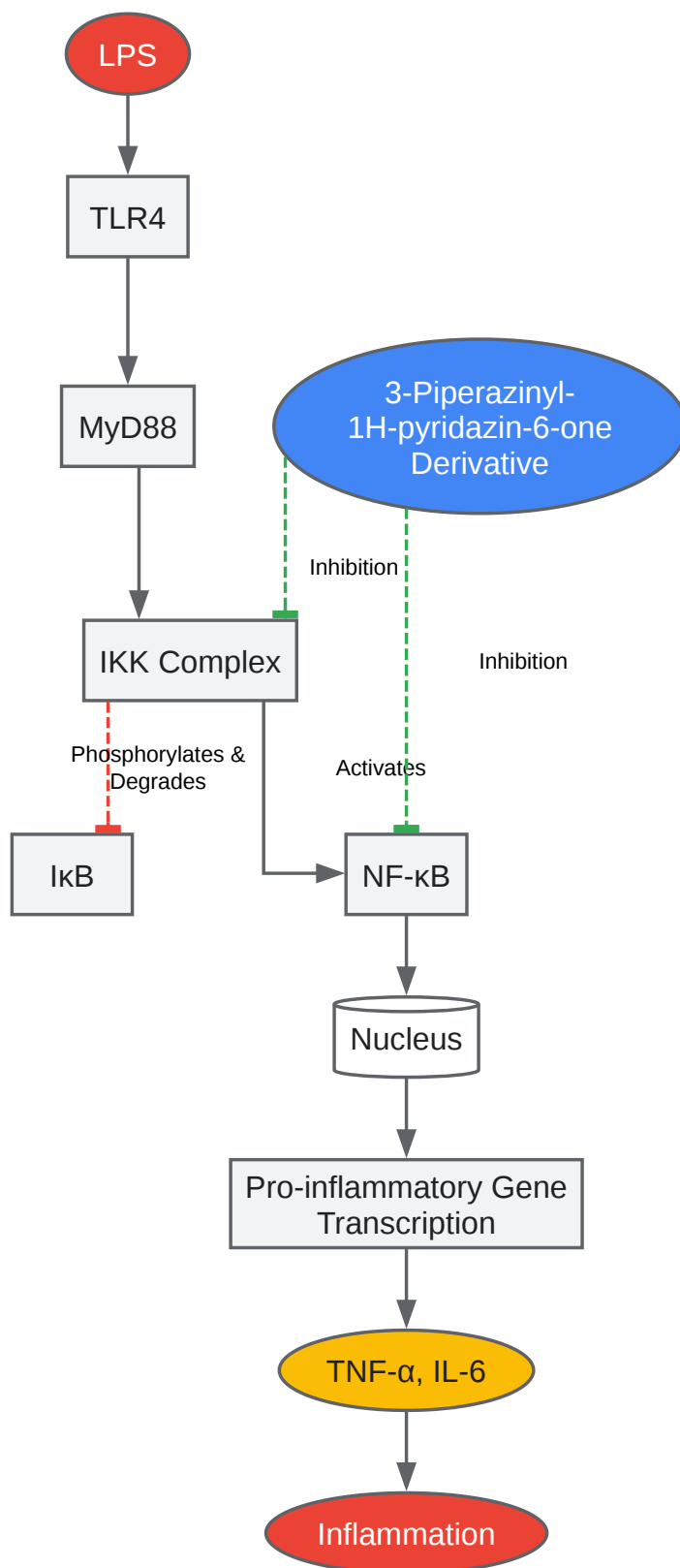
Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-piperazinyl-pyridazin-6-one derivatives stem from their ability to interact with various key signaling pathways. The following diagrams illustrate the putative mechanisms of action in different therapeutic areas.



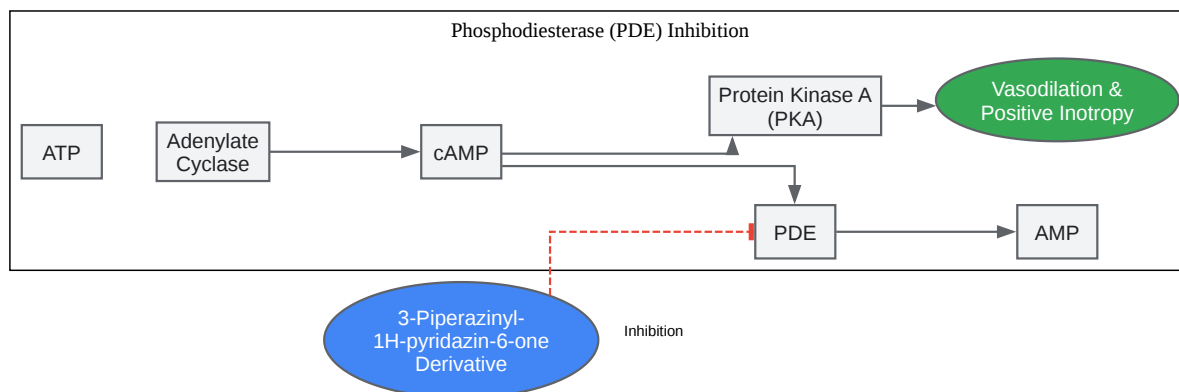
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Caption: Anticancer Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.



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Caption: Anti-inflammatory Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.



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References

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